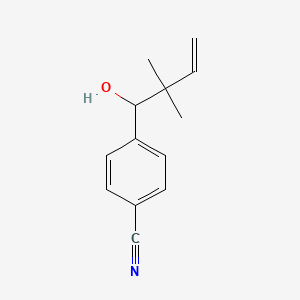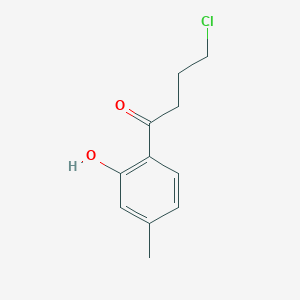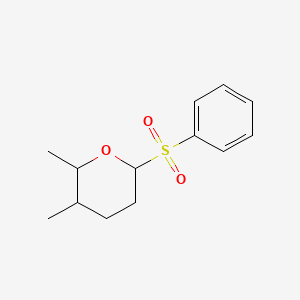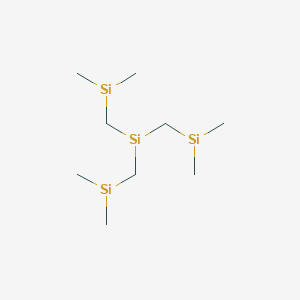
1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile is a complex organic compound characterized by the presence of a pyrrolidine ring, a phenylethyl group, and two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethanol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 1-(2-oxo-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile.
Reduction: Formation of 1-(2-amino-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile.
Substitution: Formation of various substituted phenylethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action .
Similar Compounds:
1-(2-Hydroxy-2-phenylethyl)pyrrolidine: Similar structure but with different substitution patterns.
1-(2-Phenylethyl)pyrrolidine: Lacks the hydroxyl and nitrile groups, leading to different chemical properties.
Pyrrolidine-2,5-diones: Compounds with similar ring structures but different functional groups.
Uniqueness: this compound is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
| 111998-66-4 | |
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
1-(2-hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile |
InChI |
InChI=1S/C14H15N3O/c15-8-12-6-7-13(9-16)17(12)14(10-18)11-4-2-1-3-5-11/h1-5,12-14,18H,6-7,10H2 |
InChI-Schlüssel |
CUITTYHXYPJQGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1C#N)C(CO)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/no-structure.png)

![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
phosphanium bromide](/img/structure/B14319013.png)
